2-Methylamino-2-phenylbutanol

Description

BenchChem offers high-quality 2-Methylamino-2-phenylbutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylamino-2-phenylbutanol including the price, delivery time, and more detailed information at info@benchchem.com.

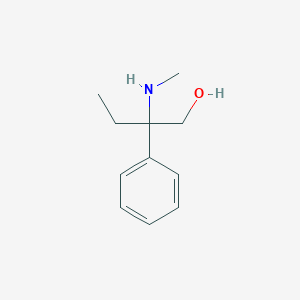

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQGMPWJXQSTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443964 | |

| Record name | 2-Methylamino-2-phenylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78483-47-3 | |

| Record name | 2-Methylamino-2-phenylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylamino-2-phenylbutanol (CAS 78483-47-3)

This technical guide provides a comprehensive framework for the structural elucidation of 2-Methylamino-2-phenylbutanol, a key chemical intermediate.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines a multi-technique spectroscopic approach, blending foundational principles with practical, field-proven insights to ensure confident and accurate molecular characterization.

Introduction

2-Methylamino-2-phenylbutanol, with the chemical formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , is a tertiary amino alcohol.[2][3] Its structural verification is paramount for its use in further chemical synthesis, such as in the preparation of Trimebutine metabolites.[4] This guide details a systematic workflow for its complete structural analysis, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure Overview

Before delving into the analytical techniques, it is essential to have a clear representation of the target molecule.

Figure 1: 2D Structure of 2-Methylamino-2-phenylbutanol.

The elucidation process will confirm the presence and connectivity of the phenyl group, the butanol backbone, the methylamino substituent, and the hydroxyl group.

The Elucidation Workflow: A Strategic Approach

A logical and efficient workflow is critical for unambiguous structure determination. The proposed strategy integrates data from multiple analytical techniques, where the results of one method inform and corroborate the findings of another.

Figure 2: A systematic workflow for the structure elucidation of 2-Methylamino-2-phenylbutanol.

Part 1: Molecular Weight and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight and deduce the molecular formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of 2-Methylamino-2-phenylbutanol in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom, which is readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Predicted Data and Interpretation: The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 180.1383 |

The exact mass measurement allows for the unambiguous determination of the elemental composition (C₁₁H₁₇NO), confirming the molecular formula. Fragmentation patterns can also provide initial structural clues. A common fragmentation would be the loss of a water molecule from the protonated parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance, ATR-IR):

-

Sample Preparation: A small amount of the neat sample (if liquid) or a thin film is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 2-Methylamino-2-phenylbutanol. An IR spectrum of the closely related 2-(dimethylamino)-2-phenylbutanol shows a distinct OH stretching band.[4]

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Characteristics |

| Alcohol (O-H) | Stretching | 3500-3200 | Broad and strong |

| Amine (N-H) | Stretching | 3500-3300 | Medium to weak, sharper than O-H |

| Aromatic C-H | Stretching | 3100-3000 | Medium to weak |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Aromatic C=C | Stretching | 1600 & 1475 | Medium to weak |

| C-O | Stretching | 1260-1050 | Strong |

The presence of a broad O-H stretch and a sharper N-H stretch in the same region is a key indicator of the amino alcohol structure.

Part 2: Detailed Structural Analysis with NMR Spectroscopy

NMR spectroscopy provides the definitive evidence for the carbon-hydrogen framework and the connectivity of the atoms.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~ 3.6-3.8 | Multiplet | 2H | Methylene protons adjacent to OH (-CH₂OH) |

| ~ 2.4 | Singlet | 3H | N-methyl protons (-NHCH₃) |

| ~ 1.8-2.0 | Multiplet | 2H | Methylene protons of the ethyl group (-CH₂CH₃) |

| ~ 1.5-2.5 | Broad Singlet | 2H | Amine and hydroxyl protons (-NH and -OH) |

| ~ 0.8 | Triplet | 3H | Methyl protons of the ethyl group (-CH₂CH₃) |

Note: The chemical shifts of the -NH and -OH protons can be variable and their signals may be broad. Addition of D₂O will cause these signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140-145 | Quaternary phenyl carbon (C attached to the butanol chain) |

| ~ 125-129 | Phenyl carbons (CH) |

| ~ 70-75 | Quaternary carbon bearing the amino and hydroxylmethyl groups |

| ~ 65-70 | Methylene carbon adjacent to OH (-CH₂OH) |

| ~ 30-35 | N-methyl carbon (-NHCH₃) |

| ~ 25-30 | Methylene carbon of the ethyl group (-CH₂CH₃) |

| ~ 8-12 | Methyl carbon of the ethyl group (-CH₂CH₃) |

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

Figure 4: Expected HSQC correlations showing direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for piecing together the molecular skeleton.

Key Predicted HMBC Correlations:

-

Protons of the N-methyl group will show a correlation to the quaternary carbon and the N-methyl carbon.

-

Protons of the methylene group of the ethyl chain will show correlations to the quaternary carbon, the other ethyl carbon, and the terminal methyl carbon.

-

Protons of the phenyl ring will show correlations to other phenyl carbons and the quaternary carbon.

-

The protons of the -CH₂OH group will correlate with the quaternary carbon.

Part 3: Final Structure Confirmation

By integrating the data from all the spectroscopic techniques, the structure of 2-Methylamino-2-phenylbutanol can be unequivocally confirmed. The mass spectrum provides the molecular formula, the IR spectrum identifies the functional groups, the 1D NMR spectra provide the carbon-hydrogen framework, and the 2D NMR spectra piece together the connectivity of the atoms. The combined evidence provides a self-validating system for the complete and accurate structure elucidation of the target molecule.

References

-

PubChem. 2-Methylamino-2-phenylbutanol. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 2-Methylamino-2-phenylbutanol. [Link]

Sources

An In-depth Technical Guide on 2-Methylamino-2-phenylbutanol as a Metabolite of Trimebutine

Introduction: Trimebutine and Its Role in Gastrointestinal Motility

Trimebutine, formally 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a well-established spasmolytic agent used in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy stems from its ability to modulate intestinal motility, acting as a non-competitive spasmolytic.[3] Unlike agents with a singular mode of action, trimebutine exhibits a dual effect, stimulating or inhibiting contractions depending on the baseline state of the gut. This regulatory activity is primarily mediated through its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides.[4]

Upon oral administration, trimebutine is rapidly absorbed but undergoes extensive first-pass hepatic metabolism.[5][6] This metabolic conversion is a critical aspect of its pharmacology, as the parent drug is often undetectable in plasma.[7] Consequently, the systemic effects and overall therapeutic profile of trimebutine are largely attributable to its metabolites. The primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), has been the focus of many pharmacokinetic studies.[5][6] However, the metabolic cascade is more complex, involving sequential demethylation and ester hydrolysis, which generates a family of related compounds.[8] This guide provides a detailed technical exploration of a key, yet less characterized, downstream metabolite: 2-Methylamino-2-phenylbutanol.

The Metabolic Journey: From Trimebutine to 2-Methylamino-2-phenylbutanol

The biotransformation of trimebutine is a multi-step process predominantly occurring in the liver.[3] The two principal metabolic reactions are N-demethylation and ester hydrolysis .[6][8] These pathways can occur in different sequences, leading to various metabolic products. The formation of 2-Methylamino-2-phenylbutanol is a result of both of these key reactions.

There are two primary routes to its formation:

-

Route 1 (Sequential Demethylation then Hydrolysis): Trimebutine is first demethylated to its primary active metabolite, N-monodesmethyltrimebutine. Subsequently, this intermediate undergoes hydrolysis of its ester bond, cleaving the 3,4,5-trimethoxybenzoate group to yield 2-Methylamino-2-phenylbutanol.

-

Route 2 (Sequential Hydrolysis then Demethylation): Trimebutine first undergoes ester hydrolysis to form 2-Dimethylamino-2-phenylbutanol. This product is then N-demethylated to form 2-Methylamino-2-phenylbutanol.

Further N-demethylation can also occur, leading to 2-amino-2-phenylbutanol.[3][6] Studies have indicated species-dependent variations in the predominance of these pathways. In dogs, metabolism appears to favor N-demethylation followed by hydrolysis, whereas in rats, a significant portion of trimebutine may be hydrolyzed prior to N-demethylation.[9] These alcohol-moiety metabolites, including 2-Methylamino-2-phenylbutanol, are major urinary metabolites across species.[3][6]

Caption: Metabolic pathways of Trimebutine leading to 2-Methylamino-2-phenylbutanol.

Profile of the Metabolite: 2-Methylamino-2-phenylbutanol

Physicochemical Properties

Understanding the fundamental properties of a metabolite is essential for developing analytical standards and interpreting its pharmacokinetic behavior. 2-Methylamino-2-phenylbutanol is available from various suppliers as a reference material, often as a hydrochloride salt, for research and analytical purposes.[10][11]

| Property | Value | Source |

| Chemical Name | 2-(Methylamino)-2-phenylbutan-1-ol | [11][12] |

| Synonyms | β-Ethyl-β-(methylamino)-benzeneethanol | [11] |

| CAS Number | 78483-47-3 | [10][11][12] |

| Molecular Formula | C₁₁H₁₇NO | [11][12] |

| Molecular Weight | 179.26 g/mol | [11][12] |

| Appearance | Reported as Colourless Gel or Brown Oil | [11][13] |

Pharmacological and Toxicological Profile

While the primary active metabolite, N-monodesmethyltrimebutine, is known to retain pharmacological activity, the specific biological actions of 2-Methylamino-2-phenylbutanol are not well-documented in publicly available literature.[6] Its structural similarity to other pharmacologically active phenethylamine compounds suggests a potential for biological activity, but this has not been systematically investigated. The physiological and toxicological properties of this specific metabolite remain largely undetermined.[14] This represents a significant knowledge gap. For drug development professionals, the lack of data necessitates a cautious approach, as even seemingly minor metabolites can contribute to the overall efficacy or toxicity profile of a parent drug. Future non-clinical studies are warranted to characterize the pharmacology, toxicology, and potential contribution of 2-Methylamino-2-phenylbutanol to the effects of trimebutine.

Quantitative Bioanalysis: A Workflow for Measurement in Biological Matrices

The accurate quantification of metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Given its polarity and expected concentrations in biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice for the sensitive and selective determination of 2-Methylamino-2-phenylbutanol.

Causality in Method Development

The selection of each step in the analytical workflow is driven by the physicochemical properties of the analyte and the complexity of the biological matrix (e.g., plasma, urine).

-

Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components (proteins, salts, lipids) and to concentrate it. Solid-Phase Extraction (SPE) is often preferred for its high recovery and clean-up efficiency for compounds like this metabolite. A mixed-mode cation exchange SPE sorbent is a logical choice, as it can retain the protonated amine group of the analyte while allowing for the washing away of neutral and acidic interferences.

-

Chromatography: Reversed-phase chromatography is suitable for separating the moderately polar analyte from endogenous components. A C18 column is a standard starting point. The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid) to ensure the analyte is in its protonated form for good peak shape and an organic solvent (e.g., methanol or acetonitrile) for elution.

-

Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of interference.

Experimental Protocol: Quantification of 2-Methylamino-2-phenylbutanol in Human Plasma

This protocol represents a robust, self-validating system for the quantification of 2-Methylamino-2-phenylbutanol.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of 2-Methylamino-2-phenylbutanol reference standard (e.g., 1 mg/mL) in methanol.

-

Prepare a separate stock of a suitable stable isotope-labeled internal standard (SIL-IS), if available, or a structurally similar analog.

-

Serially dilute the stock solution to prepare working solutions for calibration standards (CS) and quality controls (QCs) at low, medium, and high concentration levels.

-

Spike control human plasma with the working solutions to create the CS and QC samples.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of plasma sample (unknown, CS, or QC), add 25 µL of the internal standard working solution.

-

Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge at 4000 rpm for 10 minutes.

-

Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from step 2.2 onto the SPE plate.

-

Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up to high organic content (e.g., 95% B) to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Optimize by infusing the analyte. For C₁₁H₁₇NO (MW 179.26), the precursor ion would be m/z 180.1 [M+H]⁺. Product ions would be determined experimentally (e.g., fragments corresponding to loss of water or other neutral losses).

-

Caption: A typical bioanalytical workflow for metabolite quantification.

Method Validation

For use in regulated studies, the described method must be fully validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The protocol is designed to be self-validating through the inclusion of calibration standards and QCs in every analytical run.

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response across the concentration range. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal value | Confirms the method is both accurate and reproducible. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10; Accuracy & Precision within ±20% | Defines the lowest concentration that can be reliably measured. |

| Selectivity | No significant interfering peaks in blank matrix | Guarantees that the signal is from the analyte, not the matrix. |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Assesses the impact of matrix components on ionization efficiency. |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |

Conclusion and Future Perspectives

2-Methylamino-2-phenylbutanol is a confirmed urinary metabolite of trimebutine, formed through the core metabolic pathways of N-demethylation and ester hydrolysis. While its physicochemical properties are defined and robust analytical methods for its quantification can be readily developed, its biological role remains an open question. For researchers in drug metabolism and pharmacokinetics, this metabolite is an important analyte to monitor for a complete understanding of trimebutine's disposition. For pharmacologists and toxicologists, it represents an unexplored entity that warrants investigation to fully delineate the safety and efficacy profile of its parent drug. Future research should focus on synthesizing sufficient quantities of 2-Methylamino-2-phenylbutanol to enable in vitro and in vivo studies aimed at characterizing its pharmacological activity and toxicological potential.

References

-

Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. [Link]

-

Rajamanickam, J. (n.d.). A Single Dose, Two Way Crossover, Bioequivalence Study Of Trimebutine And Simethicone With Alpha-D-Galactosidase Versus Trimebutine And Simethicone In Healthy Indian Population. Department of Pharmacology, Aarupadai Veedu Medical College and Hospital. [Link]

-

National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Trimebutine. Retrieved January 27, 2026, from [Link]

-

Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-62. [Link]

-

Kim, J. Y., An, G.-i., Chun, K.-S., & Rhee, H. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342. [Link]

-

Alarcon de la Lastra, C., & Martin, M. J. (1993). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittelforschung, 43(8), 894-896. [Link]

-

AA Pharma Inc. (2018). Product Monograph: Trimebutine Maleate Tablets 100 mg and 200 mg. [Link]

-

el-Kousy, N. M. (1999). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 49(9), 748-752. [Link]

-

G K, P., & P, M. (2020). Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach. Gastroenterology and Hepatology from Bed to Bench, 13(4), 345-350. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylamino-2-phenylbutanol. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Trimebutine. Retrieved January 27, 2026, from [Link]

Sources

- 1. Trimebutine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aapharma.ca [aapharma.ca]

- 4. Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpt.org [ijpt.org]

- 6. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-MethylaMino-2-phenylbutanol | 78483-47-3 [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

2-Methylamino-2-phenylbutanol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Trimebutine Metabolite

Introduction

2-Methylamino-2-phenylbutanol is a tertiary amino alcohol that has garnered interest within the scientific community primarily as a significant metabolite of the gastrointestinal therapeutic agent, trimebutine.[1][2] Trimebutine is a non-competitive spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] Understanding the properties and behavior of its metabolites, such as 2-Methylamino-2-phenylbutanol, is crucial for a comprehensive grasp of trimebutine's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the current scientific knowledge regarding 2-Methylamino-2-phenylbutanol, including its chemical characteristics, metabolic pathway, and inferred biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Methylamino-2-phenylbutanol, with the chemical formula C₁₁H₁₇NO, is characterized by a phenyl group and a methylamino group attached to the same carbon atom, which also bears an ethyl group and a hydroxymethyl group.[5][6] This structure imparts both hydrophobic (from the phenyl and ethyl groups) and hydrophilic (from the amino and hydroxyl groups) characteristics to the molecule.[7]

| Property | Value | Source(s) |

| IUPAC Name | 2-(methylamino)-2-phenylbutan-1-ol | [5][8] |

| CAS Number | 78483-47-3 | [5][8][9] |

| Molecular Formula | C₁₁H₁₇NO | [5][8][9] |

| Molecular Weight | 179.26 g/mol | [5][8] |

| Appearance | Brown Oil | [8][9] |

| Boiling Point (Predicted) | 299.2 ± 20.0 °C | [9] |

| Density (Predicted) | 1.001 ± 0.06 g/cm³ | [9] |

| Solubility | Soluble in dichloromethane and methanol. | [9] |

Synthesis and Characterization

While specific, detailed synthetic protocols for 2-Methylamino-2-phenylbutanol are not extensively published, a plausible route can be adapted from the synthesis of its N,N-dimethyl analog, which is a known intermediate in the production of trimebutine.[1][10]

Adapted Synthetic Pathway

A potential synthetic route could involve the following conceptual steps:

-

Formation of an α-aminonitrile: Reaction of propiophenone with methylamine and a cyanide source (e.g., sodium cyanide) to yield 2-(methylamino)-2-phenylbutyronitrile. This reaction is a variation of the Strecker synthesis.

-

Hydrolysis of the nitrile: The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(methylamino)-2-phenylbutanoic acid.

-

Reduction of the carboxylic acid: The carboxylic acid can then be reduced to the primary alcohol, yielding 2-Methylamino-2-phenylbutanol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄).

Caption: Adapted synthetic pathway for 2-Methylamino-2-phenylbutanol.

Characterization

For researchers synthesizing or isolating this compound, a suite of analytical techniques would be necessary for its structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure. Expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the phenyl group, the methylene protons of the ethyl and hydroxymethyl groups, the methyl protons of the methylamino and ethyl groups, and the protons of the amino and hydroxyl groups.[11]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[12] A collision cross-section value of 135.08 Ų for the [M+H-H₂O]⁺ ion has been experimentally determined.[5]

-

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the compound. These techniques are also central to the quantitative analysis of trimebutine and its metabolites in biological matrices.[5]

Metabolic Fate of Trimebutine and Formation of 2-Methylamino-2-phenylbutanol

2-Methylamino-2-phenylbutanol is a urinary metabolite of trimebutine.[2] The metabolism of trimebutine is extensive and occurs primarily in the liver through a first-pass effect.[13] The metabolic pathways involve N-demethylation and hydrolysis of the ester bond.[2]

The formation of 2-Methylamino-2-phenylbutanol can occur through two principal routes:

-

Route 1: Initial hydrolysis of the ester bond of trimebutine to yield 2-(dimethylamino)-2-phenylbutanol, followed by N-demethylation.

-

Route 2: N-demethylation of trimebutine to its active metabolite, N-desmethyltrimebutine (nortrimebutine), followed by hydrolysis of the ester bond.

Further N-demethylation of N-desmethyltrimebutine leads to N-didesmethyltrimebutine, which can also undergo ester hydrolysis to produce 2-amino-2-phenylbutan-1-ol.[1]

Caption: Simplified metabolic pathway of trimebutine.

Inferred Pharmacology and Biological Activity

The specific pharmacological activity of 2-Methylamino-2-phenylbutanol has not been extensively studied. However, insights can be drawn from the known pharmacology of its parent drug, trimebutine, and the primary active metabolite, N-desmethyltrimebutine.

Trimebutine exerts its effects on the gastrointestinal tract through a multi-modal mechanism of action:

-

Opioid Receptor Agonism: Trimebutine and N-desmethyltrimebutine act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[13][14][15][16] This interaction is believed to modulate gastrointestinal motility and visceral sensitivity.[14][15]

-

Ion Channel Modulation: Trimebutine has been shown to modulate the activity of calcium and potassium ion channels in gastrointestinal smooth muscle cells, which contributes to its spasmolytic effects.

-

Antimuscarinic Effects: Trimebutine also exhibits weak antimuscarinic properties.[1]

Given that N-desmethyltrimebutine, which is structurally similar to 2-Methylamino-2-phenylbutanol (differing by the presence of the 3,4,5-trimethoxybenzoate group), is a potent opioid receptor agonist, it is plausible that 2-Methylamino-2-phenylbutanol may also possess some affinity for these receptors.[13] However, without direct experimental evidence, its contribution to the overall pharmacological effect of trimebutine remains speculative. The presence of the free hydroxyl group in 2-Methylamino-2-phenylbutanol, in contrast to the ester linkage in N-desmethyltrimebutine, would significantly alter its physicochemical properties, including polarity and ability to cross biological membranes, which would in turn influence its biological activity.

Inferred Toxicology and Safety Profile

There is a lack of specific toxicological data for 2-Methylamino-2-phenylbutanol.[14] The safety profile of the parent drug, trimebutine, is generally considered favorable, with adverse effects being relatively infrequent and mild.[17] Common side effects associated with trimebutine use include skin rash, drowsiness, headache, and gastrointestinal disturbances.[17]

In the absence of direct data, any toxicological assessment of 2-Methylamino-2-phenylbutanol must be inferred. As a metabolite, it is a component of the overall safety profile of trimebutine. For risk assessment purposes, it could be considered under the Threshold of Toxicological Concern (TTC) framework in the absence of specific toxicity data, although this would require more information on its expected exposure levels.[18] Studies on structurally related compounds may provide some initial guidance, but dedicated cytotoxicity and genotoxicity assays would be necessary for a thorough evaluation.[18][19]

Research Applications

Currently, the primary application of 2-Methylamino-2-phenylbutanol in a research setting is as a reference standard for analytical and metabolic studies of trimebutine.[9][20] Its availability from chemical suppliers facilitates its use in:

-

Impurity Profiling: As a potential impurity in the synthesis of trimebutine and its metabolites, it serves as a standard for quality control in pharmaceutical manufacturing.

-

Metabolism Studies: It is used as a standard to identify and quantify this specific metabolite in in vitro and in vivo studies of trimebutine metabolism.[9]

-

Pharmacokinetic Analysis: Its use as a reference standard is crucial for the development and validation of analytical methods to study the pharmacokinetics of trimebutine and its various metabolites in biological fluids.[17]

While its potential as a scaffold for the development of new chemical entities with activity on the central nervous system or gastrointestinal tract exists due to its amino alcohol structure, this application has not been significantly explored in the available literature.[7]

Conclusion

2-Methylamino-2-phenylbutanol is a key metabolite of the widely used gastrointestinal drug trimebutine. While a substantial body of research exists for the parent compound, dedicated studies on the intrinsic pharmacological and toxicological properties of 2-Methylamino-2-phenylbutanol are notably scarce. Its primary role in the scientific literature and commercial availability is that of a reference standard for analytical and metabolic investigations of trimebutine.

For researchers in drug development and metabolism, a deeper understanding of this metabolite's specific biological activities would provide a more complete picture of trimebutine's mechanism of action and overall safety profile. Future research should focus on the direct pharmacological characterization of 2-Methylamino-2-phenylbutanol, including its receptor binding affinities and functional activity, as well as a thorough toxicological evaluation. Such studies would not only enhance our understanding of trimebutine but also potentially uncover new therapeutic applications for this and related compounds.

References

-

2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

(2025, August 8). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Advanced Level Chemistry. (2025, December 30). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved January 27, 2026, from [Link]

- Roman, F. J., Pascaud, X., Duffy, O., Vauche, D., Martin, B., & Junien, J. L. (1991). [Mode of action of trimebutine: involvement if opioid receptors]. Journal de pharmacie de Belgique, 46(5), 319–327.

-

Trimebutine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225–246. [Link]

-

Trimebutine | C22H29NO5 | CID 5573 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 78483-47-3 | Product Name : 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

-

Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Frying, A. D., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., Penning, T. M., … Politano, V. T. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology, 189, 114712. [Link]

- CN102276487A - Preparation method of trimebutine - Google Patents. (n.d.).

-

Vogel, K. R., Arning, E., Wasek, B., McPherson, S., & Bottiglieri, T. (2014). Characterization of 2-(methylamino)alkanoic acid capacity to restrict blood-brain phenylalanine transport in Pahenu2 mice: preliminary findings. Molecular genetics and metabolism reports, 1, 372–377. [Link]

-

Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. (2001). Il Farmaco, 56(5-7), 401-404. [Link]

-

Opiate Modulation of Gastrointestinal Motility and the Actions of Trimebutine. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Horváth, T., Gáspár, R., Lhiaubet-Vallet, V., & Csóka, I. (2016). Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells. Molecules (Basel, Switzerland), 21(5), 643. [Link]

-

Wagmann, L., Stiller, J., & Meyer, M. R. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149491. [Link]

- Kaye, A. D., & Urman, R. D. (2011). Opioid Pharmacology. Pain Physician, 14(4), 329-348.

- Fox, J. E., & Daniel, E. E. (1987). Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum. Gastroenterology, 93(5), 986-992.

Sources

- 1. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 2. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylamino-2-phenylbutanol (78483-47-3) for sale [vulcanchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-MethylaMino-2-phenylbutanol | 78483-47-3 [chemicalbook.com]

- 10. CN102276487A - Preparation method of trimebutine - Google Patents [patents.google.com]

- 11. 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 13. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 19. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biosynth.com [biosynth.com]

Solubility characteristics of 2-Methylamino-2-phenylbutanol

An In-depth Technical Guide to the Solubility Characteristics of 2-Methylamino-2-phenylbutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methylamino-2-phenylbutanol (CAS No: 78483-47-3), a key chemical intermediate. A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation development, and analytical characterization. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for assessing the solubility of this molecule. We delve into the physicochemical properties that govern its solubility, explore its behavior in various solvent systems, and provide detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

2-Methylamino-2-phenylbutanol is a secondary amine and a primary alcohol, featuring both hydrophobic (phenyl, ethyl groups) and hydrophilic (hydroxyl, amino groups) moieties. This amphiphilic nature dictates its interaction with various solvents, a critical parameter for its handling, purification, reaction optimization, and potential use in pharmaceutical development. In drug development, solubility directly impacts bioavailability, formulation strategies, and the overall therapeutic efficacy of an active pharmaceutical ingredient (API). This guide serves as a senior application scientist's perspective on elucidating the complete solubility profile of this compound.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary value but is governed by its intrinsic physicochemical properties. The structure of 2-Methylamino-2-phenylbutanol, possessing a stereogenic center, a basic nitrogen atom, and a hydrogen-bond-donating hydroxyl group, provides clear indicators of its expected solubility behavior.

The key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Appearance | Colourless Gel / Brown Oil | [2][3] |

| Predicted pKa (Strongest Basic) | 9.21 | [4] |

| Predicted logP | 1.4 - 2.12 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Expert Insights:

-

pKa (9.21): The basicity of the secondary amine is the most critical determinant of aqueous solubility. This pKa value indicates that 2-Methylamino-2-phenylbutanol is a weak base. Consequently, its aqueous solubility will be highly dependent on pH. In environments with a pH below its pKa, the amine group will be protonated (R₂NH₂⁺), forming a more polar, and thus more water-soluble, salt.

-

logP (1.4 - 2.12): The logarithm of the octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity. This value indicates that while the compound has some affinity for aqueous environments, it will also readily partition into organic, non-polar environments. This balance is crucial for applications requiring solubility in both aqueous and organic media.

Solubility Profile: Theoretical and Observed

Aqueous Solubility

The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows 2-Methylamino-2-phenylbutanol to act as both a hydrogen bond donor and acceptor, facilitating interaction with water molecules.[5] However, the non-polar phenyl ring and ethyl group provide significant hydrophobic character, which limits its solubility in water.[5][6] As the carbon chain length increases in amines, the hydrophobic nature becomes more dominant, reducing water solubility.[7][8]

A predicted water solubility of 7.25 mg/mL has been reported, categorizing it as "soluble" to "sparingly soluble" under standard classification schemes.[4] It is crucial to recognize this value is likely for the free base at neutral pH.

pH-Dependent Aqueous Solubility

The most dramatic changes in aqueous solubility are expected with variations in pH. Due to its basic nature, the solubility of 2-Methylamino-2-phenylbutanol will increase significantly in acidic conditions (pH < 8) as the compound converts to its protonated, more soluble hydrochloride salt form. Conversely, in basic conditions (pH > 10), the compound will exist predominantly as the free base, and its solubility will be limited by its intrinsic aqueous solubility.

Organic Solvent Solubility

Based on the "like dissolves like" principle and its moderate logP value, 2-Methylamino-2-phenylbutanol is expected to be soluble in a range of organic solvents. Experimental data confirms it is slightly soluble in:

Its hydrochloride salt form has been shown to be soluble in Dimethylformamide (DMF), DMSO, and Ethanol.[9] The hydroxyl group contributes to its solubility in polar protic solvents like alcohols, while the phenyl ring enhances solubility in aromatic and chlorinated solvents.

Experimental Determination of Solubility: Protocols and Causality

To move from theoretical prediction to empirical fact, rigorous experimental determination is required. The choice of method depends on the stage of development, with the Shake-Flask method being the gold standard for thermodynamic equilibrium solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is a low-throughput but highly accurate technique, essential for pre-formulation and regulatory filings.[10][11]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

-

Preparation: Add an excess amount of 2-Methylamino-2-phenylbutanol to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) in a sealed, clear glass vial.

-

Causality: Using an excess of solid material is critical to ensure that an equilibrium between the dissolved and undissolved compound is achieved. The solid phase must be present throughout the experiment.[11]

-

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-30 minutes.

-

Causality: Centrifugation is superior to simple filtration for phase separation as it minimizes potential drug adsorption onto filter membranes, which can be a significant source of error for low-solubility compounds.[10]

-

-

Sampling & Dilution: Carefully collect an aliquot from the clear supernatant, avoiding any disturbance of the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent.

-

Causality: Immediate dilution prevents the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation.

-

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Trustworthiness: This step is a self-validating control. It confirms that the compound did not undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment, as different solid forms can exhibit different solubilities.[10]

-

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility methods are used in early discovery to quickly assess a compound's precipitation potential. These methods, such as nephelometry, measure the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.

Expert Insight: Kinetic solubility is often higher than thermodynamic solubility because it can lead to the formation of supersaturated solutions.[10] While useful for ranking compounds, these values should not be used for final formulation decisions, where thermodynamic solubility is the authoritative measure.

Diagram: Factors Influencing Solubility

Caption: Interplay of factors governing compound solubility.

Conclusion

The solubility of 2-Methylamino-2-phenylbutanol is a multifaceted characteristic defined by its amphiphilic chemical structure. Its moderate lipophilicity (logP ~1.4-2.12) and weak basicity (pKa ~9.21) are the primary drivers of its behavior. It exhibits limited but significant aqueous solubility that is highly dependent on pH, increasing substantially in acidic media. Furthermore, it is soluble in various polar and non-polar organic solvents. For drug development and research applications, a precise determination of its thermodynamic equilibrium solubility via the shake-flask method is paramount. This guide provides the theoretical foundation and actionable protocols necessary for scientists to comprehensively characterize and leverage the solubility properties of this important chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10726043, 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 27, 2026, from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 27, 2026, from [Link]

- Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

SlideShare. (2014). solubility experimental methods.pptx. Retrieved January 27, 2026, from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 27, 2026, from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved January 27, 2026, from [Link]

-

Quora. (2018). How does branching increase the solubility in amines? Retrieved January 27, 2026, from [Link]

-

CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved January 27, 2026, from [Link]

Sources

- 1. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-MethylaMino-2-phenylbutanol | 78483-47-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. byjus.com [byjus.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. quora.com [quora.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bmglabtech.com [bmglabtech.com]

- 13. slideshare.net [slideshare.net]

An In-depth Technical Guide to the Safe Handling of 2-Methylamino-2-phenylbutanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 2-Methylamino-2-phenylbutanol. As a Senior Application Scientist, the following information is synthesized from available data on this compound and its close structural analogs to ensure a high degree of scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Physical Properties

2-Methylamino-2-phenylbutanol, also known as 2-(methylamino)-2-phenylbutan-1-ol, is a chemical intermediate with applications in pharmaceutical research and development.[1][2] Its hydrochloride salt is also a common form.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| Chemical Name | 2-(methylamino)-2-phenylbutan-1-ol | PubChem[1] |

| CAS Number | 78483-47-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| Appearance | Brown Oil | Alfa Aesar[3] |

| Boiling Point | 299.2 ± 20.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.001 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Soluble in Dichloromethane, Methanol | ChemicalBook[4] |

Hazard Identification and GHS Classification

Analog Data (2-(Dimethylamino)-2-phenylbutan-1-ol):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

Inferred Hazards for 2-Methylamino-2-phenylbutanol:

Based on its structure as an aminophenylalkanol, it is reasonable to anticipate the following potential hazards:

-

Skin Irritation: Similar compounds can cause skin irritation upon prolonged or repeated contact.

-

Eye Irritation: Direct contact with the eyes is likely to cause irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.

The toxicological properties of 2-Methylamino-2-phenylbutanol have not been extensively investigated.[5] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may have uncharacterized toxic properties.

Causality of Hazards: The Aminophenylalkanol Structure

The potential hazards of 2-Methylamino-2-phenylbutanol are intrinsically linked to its chemical structure. The presence of a basic amino group and a hydroxyl group on an alkyl chain attached to a phenyl ring dictates its reactivity and potential biological interactions. The amino group can cause irritation to skin and mucous membranes, while the overall structure may allow for absorption and systemic effects, the full extent of which are not yet characterized.

Experimental Protocols for Safe Handling

A self-validating system of protocols is essential for handling this and any chemical with incomplete hazard data. This involves a continuous cycle of planning, execution, and review of safety procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk. | Protects eyes from splashes of the liquid. A face shield provides broader protection for the face. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. The specific glove material should be chosen based on the solvent used, if any. |

| Body Protection | A lab coat that fastens in the front. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents inhalation of potentially harmful aerosols or vapors. |

Engineering Controls

-

Ventilation: All handling of 2-Methylamino-2-phenylbutanol should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

Handling and Storage Procedures

-

Handling:

-

Before use, review this guide and any available institutional safety protocols.

-

Ensure all necessary PPE is donned correctly.

-

Work in a designated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

After handling, wash hands thoroughly with soap and water.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Toxicological and Ecotoxicological Information

Toxicological Data

As previously stated, specific toxicological data for 2-Methylamino-2-phenylbutanol is limited. The primary known hazard is that it is harmful if swallowed, based on data from a close analog. The lack of comprehensive data necessitates a conservative approach to handling, assuming the potential for other uncharacterized toxic effects. Researchers should be aware that aminophenylalkanol compounds can have a range of biological activities, and systemic effects following absorption cannot be ruled out.

Ecotoxicological Data

There is no specific ecotoxicological data available for 2-Methylamino-2-phenylbutanol. In general, amines can be harmful to aquatic life.[6] Therefore, this compound should not be released into the environment. All waste materials must be disposed of as hazardous chemical waste.

Disposal Considerations

All waste containing 2-Methylamino-2-phenylbutanol must be treated as hazardous waste.

-

Solid Waste: Contaminated labware (e.g., pipette tips, gloves) should be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: Unused material and solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Synthesis and Reactivity Considerations

The synthesis of related compounds such as 2-(Dimethylamino)-2-phenylbutan-1-ol involves the use of highly hazardous reagents, including sodium cyanide and pyrophoric materials like trimethylaluminum. This underscores the importance of conducting a thorough risk assessment before undertaking any synthesis involving this class of compounds. 2-Methylamino-2-phenylbutanol is expected to be incompatible with strong oxidizing agents.

Conclusion

While 2-Methylamino-2-phenylbutanol is a valuable intermediate in research and development, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide serves as a foundational document, and it is imperative that it is supplemented with institution-specific safety protocols and a continuous commitment to a strong safety culture.

References

- Alfa Aesar. 2-Methylamino-2-phenylbutanol. [URL not available in search results]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10726043, 2-Methylamino-2-phenylbutanol" PubChem, [Link].

- Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [URL not available in search results]

- Simson Pharma Limited. 2-Methylamino-2-phenylbutanol hydrochloride. [URL not available in search results]

- CymitQuimica. SAFETY DATA SHEET: 2-(Dimethylamino)-2-phenylbutan-1-ol. [URL not available in search results]

- RIFM. RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology, 2024.

- RIFM. RIFM fragrance ingredient safety assessment, 2-methylbutyraldehyde, CAS Registry Number 96-17-3. Food and Chemical Toxicology, 2021.

-

Canada.ca. Draft Screening Assessment - Certain Poly(amines). [Link]

-

GOV.UK. What to do in a chemical emergency. [Link]

- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL not available in search results]

-

U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

-

Occupational Safety and Health Administration. eTools: Ammonia Refrigeration - Emergency Response. [Link]

- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. [URL not available in search results]

-

GOV.UK. Ethanol: incident management. [Link]

- Kanto Chemical Co., Inc. AMINO ALCOHOL EA. [URL not available in search results]

Sources

- 1. 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-MethylaMino-2-phenylbutanol | 78483-47-3 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. canada.ca [canada.ca]

- 7. web.mit.edu [web.mit.edu]

Potential Research Applications for 2-Methylamino-2-phenylbutanol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Trimebutine Metabolite

2-Methylamino-2-phenylbutanol is a tertiary amino alcohol that has primarily been identified as a urinary metabolite of the gastrointestinal motility regulator, Trimebutine.[1][2] While its parent compound has been extensively studied for its therapeutic effects on irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, the intrinsic pharmacological profile of 2-Methylamino-2-phenylbutanol remains largely unexplored.[3] This technical guide aims to illuminate the potential research applications of this compound, drawing upon its structural similarity to known bioactive molecules and the established pharmacology of its parent drug, Trimebutine, and its primary active metabolite, nortrimebutine.

This document will provide a scientifically grounded framework for investigating 2-Methylamino-2-phenylbutanol in two primary areas: as a modulator of gastrointestinal smooth muscle contractility and as a potential local anesthetic agent. For each proposed application, we will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to unlock the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(methylamino)-2-phenylbutan-1-ol | [1] |

| Molecular Formula | C11H17NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| CAS Number | 78483-47-3 | [1] |

Part 1: Investigation as a Modulator of Gastrointestinal Motility

Scientific Rationale: A Legacy of Opioid Receptor Interaction

The therapeutic efficacy of Trimebutine is attributed to its complex mechanism of action, which involves interaction with the enteric nervous system.[1] Specifically, Trimebutine and its active metabolite, nortrimebutine, act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][4] This interaction with opioid receptors, which are key regulators of gastrointestinal function, allows Trimebutine to normalize intestinal motility, either stimulating or inhibiting contractions depending on the physiological context.[2][5]

Given that 2-Methylamino-2-phenylbutanol is a metabolite of Trimebutine, it is highly probable that it retains affinity for and activity at these same opioid receptors.[1] Therefore, a primary avenue of research is to characterize its opioid receptor binding profile and its subsequent effects on intestinal smooth muscle function.

Experimental Workflow: From Receptor Binding to Functional Assays

A systematic investigation into the gastrointestinal effects of 2-Methylamino-2-phenylbutanol should follow a logical progression from in vitro receptor interaction to ex vivo tissue-based functional assays.

Caption: Workflow for investigating the GI motility effects of 2-Methylamino-2-phenylbutanol.

Detailed Experimental Protocols

1. Opioid Receptor Binding Assays

The initial step is to determine the binding affinity of 2-Methylamino-2-phenylbutanol for the μ, δ, and κ opioid receptors. A competitive radioligand binding assay is a standard and robust method for this purpose.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Methylamino-2-phenylbutanol for each opioid receptor subtype.

Materials:

-

Cell membranes expressing human recombinant μ, δ, or κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 2-Methylamino-2-phenylbutanol.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 2-Methylamino-2-phenylbutanol or naloxone.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

2. Isolated Organ Bath Studies for Smooth Muscle Contractility

To assess the functional effects of 2-Methylamino-2-phenylbutanol on intestinal smooth muscle, the isolated organ bath technique is indispensable.[7][8][9] The guinea pig ileum is a classic preparation for studying opioid effects on gut motility.[10]

Objective: To characterize the effect of 2-Methylamino-2-phenylbutanol on spontaneous and electrically-evoked contractions of the guinea pig ileum.

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

-

Stimulator for electrical field stimulation (EFS).

-

Agonists (e.g., acetylcholine, histamine) and antagonists (e.g., naloxone).

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with regular washing.

-

Record spontaneous contractions.

-

Apply EFS to induce twitch contractions.

-

Construct a cumulative concentration-response curve for 2-Methylamino-2-phenylbutanol on both spontaneous and EFS-induced contractions.

-

In the presence of naloxone, repeat the concentration-response curve to determine if the effects are opioid receptor-mediated.

Part 2: Exploration as a Local Anesthetic Agent

Scientific Rationale: From Ion Channel Modulation to Nociceptive Blockade

Trimebutine and its metabolite, nortrimebutine, have been shown to possess local anesthetic properties, which are attributed to their ability to block voltage-gated sodium channels.[11][12][13] This mechanism is the cornerstone of local anesthesia, as the blockade of sodium channels prevents the generation and propagation of action potentials in nerve fibers, thereby inhibiting the transmission of pain signals. The structural resemblance of 2-Methylamino-2-phenylbutanol to known local anesthetics, coupled with the established activity of its parent compounds, provides a strong rationale for investigating its potential in this therapeutic area.

Experimental Workflow: From In Vitro Channel Blockade to In Vivo Analgesia

The evaluation of local anesthetic potential should begin with in vitro electrophysiological studies to confirm sodium channel blockade, followed by in vivo models to assess analgesic efficacy.

Caption: Workflow for investigating the local anesthetic properties of 2-Methylamino-2-phenylbutanol.

Detailed Experimental Protocols

1. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells, providing definitive evidence of sodium channel blockade.

Objective: To determine the inhibitory effect of 2-Methylamino-2-phenylbutanol on voltage-gated sodium channels.

Materials:

-

Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7, which is prevalent in nociceptive neurons).

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

Procedure:

-

Culture the cells on glass coverslips.

-

Position a coverslip in the recording chamber of the patch-clamp setup.

-

Using a micropipette, form a high-resistance seal with the membrane of a single cell (giga-seal) to achieve the whole-cell patch-clamp configuration.

-

Apply voltage steps to elicit sodium currents and record the baseline activity.

-

Perfuse the cell with varying concentrations of 2-Methylamino-2-phenylbutanol and record the changes in sodium current amplitude.

-

Calculate the IC₅₀ value for the inhibition of the sodium current.

2. In Vivo Tail-Flick Test

The tail-flick test is a widely used and reliable method for assessing the efficacy of local anesthetics against thermal pain in rodents.[14][15][16]

Objective: To evaluate the duration and potency of the local anesthetic effect of 2-Methylamino-2-phenylbutanol in a rodent model.

Materials:

-

Mice or rats.

-

Tail-flick apparatus with a radiant heat source.

-

Syringes for subcutaneous injection.

Procedure:

-

Determine the baseline tail-flick latency (TFL) for each animal by applying the radiant heat source to the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Administer a subcutaneous injection of 2-Methylamino-2-phenylbutanol (at various concentrations) or a vehicle control at the base of the tail.

-

Measure the TFL at regular intervals (e.g., every 10-15 minutes) after the injection.

-

The duration of the local anesthetic effect is defined as the time taken for the TFL to return to baseline.

-

Compare the effects of 2-Methylamino-2-phenylbutanol with a standard local anesthetic like lidocaine.

Synthesis and Analytical Considerations

For research purposes, 2-Methylamino-2-phenylbutanol can be synthesized through various routes. A common approach involves a multi-step synthesis starting from propiophenone, proceeding through a nitrile intermediate.[3][17] An alternative, shorter route utilizes an epoxide intermediate.[18] The choice of synthetic route will depend on factors such as desired yield, purity requirements, and scalability.

Accurate quantification of 2-Methylamino-2-phenylbutanol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a sensitive and specific method for this purpose.

Conclusion: A Promising Avenue for Drug Discovery

2-Methylamino-2-phenylbutanol, a metabolite of the well-established drug Trimebutine, presents a compelling opportunity for drug discovery and development. Its structural similarity to its parent compound and other bioactive molecules, particularly in the realms of gastrointestinal motility modulation and local anesthesia, provides a strong scientific rationale for its investigation. The experimental workflows and detailed protocols outlined in this guide offer a comprehensive framework for researchers to systematically explore the pharmacological profile of this compound. Through rigorous in vitro and in vivo studies, the therapeutic potential of 2-Methylamino-2-phenylbutanol can be thoroughly evaluated, potentially leading to the development of novel therapeutics for a range of clinical conditions.

References

-

PubChem. Trimebutine. National Center for Biotechnology Information. [Link]

-

Grasa, L., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324. [Link]

-

Taddio, A., et al. (1995). Assessing local anesthetic effect using the mouse tail flick test. Anesthesia & Analgesia, 81(4), 843-846. [Link]

-

Couture, R., et al. (2002). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of Pharmacology and Experimental Therapeutics, 303(2), 745-752. [Link]

-

REPROCELL. Gastrointestinal Motility Model, Research Assays, And Testing CRO. [Link]

- Google Patents. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.

-

ResearchGate. Simulating human gastrointestinal motility in dynamic in vitro models. [Link]

-

ResearchGate. Effect of nor-trimebutine on neuronal activation induced by a noxious stimulus or an acute colonic inflammation in the rat. [Link]

-

Leysen, J. E., & Gommeren, W. (1986). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Drug Development Research, 8(1-4), 119-131. [Link]

-

Aurora Scientific. Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats. [Link]

-

ResearchGate. Radiant heat tail-flick test to evaluated the in vivo anesthetic... [Link]

-

JoVE. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. [Link]

-

Kim, B. H., et al. (2002). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl-3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 23(5), 711-712. [Link]

-

Wikipedia. Trimebutine. [Link]

-

Academia.edu. (PDF) Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. [Link]

-

ResearchGate. Opiate Modulation of Gastrointestinal Motility and the Actions of Trimebutine. [Link]

-

ResearchGate. Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. [Link]

-

ResearchGate. In vitro Evaluation Techniques for Gastrointestinal Motility. [Link]

-

ResearchGate. The principle of the delta opioid receptor – ligand binding assay... [Link]

-